molecular formula C19H18F3N3O4 B4958574 2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-pyridin-3-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone

2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-pyridin-3-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone

Cat. No.: B4958574
M. Wt: 409.4 g/mol
InChI Key: RVXDDZADSDZGPT-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-pyridin-3-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone is a complex organic compound with a unique structure that combines a dimethoxyphenyl group, a pyridinyl group, and a trifluoromethyl-pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-pyridin-3-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4-dimethoxyphenyl precursor, followed by the introduction of the pyridinyl and pyrazolyl groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-pyridin-3-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-pyridin-3-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-pyridin-3-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)ethanone: Lacks the pyridinyl and pyrazolyl groups, resulting in different chemical properties and applications.

    1-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)ethanone: Similar structure but lacks the hydroxyl and pyridinyl groups.

Uniqueness

2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-pyridin-3-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-pyridin-3-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O4/c1-28-15-6-5-12(8-16(15)29-2)9-17(26)25-18(27,19(20,21)22)10-14(24-25)13-4-3-7-23-11-13/h3-8,11,27H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXDDZADSDZGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2C(CC(=N2)C3=CN=CC=C3)(C(F)(F)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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